Lipophilicity and Polar Surface Area Differentiation vs. Marketed Benzimidazole Drugs and TRPC5/PrCP Tool Compounds
CAS 2034298-52-5 exhibits a calculated consensus LogP of approximately 3.6–4.2 and a TPSA of 37.6 Ų [1][2]. This physicochemical profile places it in a lipophilic, low-polar-surface-area region that is distinct from several clinically established benzimidazole drugs. For comparison, omeprazole (a proton-pump inhibitor) has TPSA ≈ 96 Ų and LogP ≈ 2.2; albendazole (an anthelmintic) has TPSA ≈ 92 Ų and LogP ≈ 3.1 [3]. The substantially lower TPSA (37.6 vs. ~92–96 Ų) and the absence of hydrogen bond donors (HBD = 0) suggest that CAS 2034298-52-5 would exhibit markedly higher membrane permeability and distinct CNS penetration potential compared to these therapeutics, though this comes at the expected cost of lower aqueous solubility. The TPSA value falls within the range associated with CNS drug-likeness (TPSA < 60–70 Ų) and the CNS MPO desirability window [3]. This profile differentiates the compound from the more polar PrCP inhibitor chemotype described by Shen et al. (2011), which incorporates a piperidinyl group with additional H-bond donors and acceptors, and from the TRPC5 inhibitor series of Sharma et al. (2022), whose 1-alkyl-2-aminobenzimidazole cores carry an additional H-bond donor at the benzimidazole N–H position [4][5].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor count |
|---|---|
| Target Compound Data | TPSA = 37.61 Ų; HBD = 0; HBA = 4; LogP ≈ 3.6–4.2; MW = 337.45 [1][2] |
| Comparator Or Baseline | Omeprazole: TPSA ≈ 96 Ų, LogP ≈ 2.2; Albendazole: TPSA ≈ 92 Ų, LogP ≈ 3.1; PrCP inhibitor 9b (Shen 2011): additional HBD via piperidinyl secondary amine; TRPC5 inhibitor AC1903 (Sharma 2022): HBD = 1 (benzimidazole N–H) [3][4][5] |
| Quantified Difference | TPSA of CAS 2034298-52-5 is ~58–59 Ų lower than omeprazole and albendazole; HBD = 0 vs. ≥1 for all comparators. Approximately 2.4-fold lower TPSA than typical orally bioavailable benzimidazole drugs. |
| Conditions | Calculated physicochemical parameters using consensus models (clogP, TPSA via fragment-based method); no experimental LogD/logP or PAMPA data reported. |
Why This Matters
For procurement decisions in CNS-targeted discovery programs, the low TPSA and zero HBD count of CAS 2034298-52-5 predict superior passive blood–brain barrier permeability relative to more polar benzimidazole analogs, making it a strategically distinct scaffold choice for neurology-focused screening cascades.
- [1] Sildrug/ECBD Database. EOS44382 — Calculated properties: clogP 3.59, TPSA 37.61, HBD 0, HBA 4, RB 2. Accessed 2026. View Source
- [2] ZINC15 Database. ZINC490697457 — MW 337.448, LogP 4.195, Fraction sp3 0.32. Accessed 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. doi:10.1602/neurorx.2.4.541. Provides TPSA and HBD thresholds for CNS drug-likeness and comparator drug data. View Source
- [4] Shen HC, Ding FX, Zhou C, et al. Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorg Med Chem Lett. 2011;21(5):1299–1305. doi:10.1016/j.bmcl.2011.01.032. View Source
- [5] Sharma S, Pablo JL, Tolentino KT, et al. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors. ChemMedChem. 2022;17(14):e202200151. doi:10.1002/cmdc.202200151. View Source
